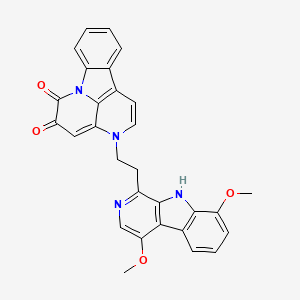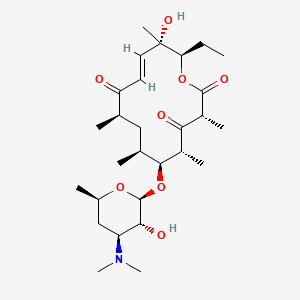
Cyclisches Pifithrin-alpha-Hydrobromid
Übersicht
Beschreibung
Pifithrin-α (PFT-α) ist eine niedermolekulare Verbindung, die für ihre Fähigkeit bekannt ist, die Funktion des Tumorsuppressoreiweißes p53 zu hemmen. Diese Verbindung wurde umfassend auf ihr Potenzial untersucht, vor verschiedenen genotoxischen Substanzen zu schützen, indem die p53-vermittelte Apoptose und Zellzyklusarretierung gehemmt wird .
Wissenschaftliche Forschungsanwendungen
Pifithrin-α has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of p53 and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of p53-mediated apoptosis and cell cycle regulation.
Medicine: Investigated for its potential to protect normal cells from the side effects of chemotherapy and radiation therapy by inhibiting p53 function.
Industry: Utilized in the development of new therapeutic agents targeting p53-related pathways.
Wirkmechanismus
Target of Action
Cyclic Pifithrin-alpha hydrobromide, also known as Pifithrin-beta hydrobromide or Cyclic Pifithrin-A hydrobromide, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor. It is very important because it can prevent cells from growing and dividing too rapidly or in an uncontrolled way .
Mode of Action
This compound acts as an inhibitor of p53 . It works by reversibly blocking the p53-dependent transactivation of p53-responsive genes . This means it can temporarily stop the p53 protein from activating certain genes that are responsive to it .
Biochemical Pathways
The primary biochemical pathway affected by Cyclic Pifithrin-alpha hydrobromide is the p53 signaling pathway . By inhibiting the p53 protein, this compound can affect the normal functioning of this pathway, which is often involved in cell cycle control, apoptosis, and DNA repair .
Result of Action
The inhibition of p53 by Cyclic Pifithrin-alpha hydrobromide can lead to a decrease in p53-mediated apoptosis, meaning it can reduce the rate at which cells undergo programmed cell death in response to p53 . This compound has also been reported to increase apoptosis in target cells when used in combination with antimicrotubule agents .
Action Environment
The efficacy and stability of Cyclic Pifithrin-alpha hydrobromide can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas . Therefore, the storage and handling conditions can significantly impact the effectiveness of this compound. Additionally, the biological environment within the body, including the presence of other molecules and the pH of the surroundings, may also affect its action.
Biochemische Analyse
Biochemical Properties
Cyclic Pifithrin-alpha Hydrobromide is known to interact with the p53 protein . It acts as a transcription inhibitor of p53, a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor . The nature of this interaction is inhibitory, with Cyclic Pifithrin-alpha Hydrobromide preventing the normal function of p53 .
Cellular Effects
In the cellular context, Cyclic Pifithrin-alpha Hydrobromide has a significant impact on various types of cells and cellular processes. It inhibits p53-mediated apoptosis and p53-dependent gene transcription . This means that it can influence cell function by altering cell signaling pathways and gene expression . It also has an effect on cellular metabolism, as the p53 protein plays a role in several metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Cyclic Pifithrin-alpha Hydrobromide involves its binding interactions with the p53 protein . By inhibiting the transcriptional activity of p53, it can cause changes in gene expression . It does not block p53 phosphorylation on Ser 15 in response to etoposide treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclic Pifithrin-alpha Hydrobromide can change over time. It exhibits a longer half-life (t1/2 = 6h in neuron culture medium at 37° C) than Pifithrin-alpha . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Cyclic Pifithrin-alpha Hydrobromide is involved in the p53 pathway . The p53 protein interacts with several enzymes and cofactors, which could be affected by the presence of Cyclic Pifithrin-alpha Hydrobromide
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pifithrin-α wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Kondensation spezifischer Vorläufermoleküle unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen können je nach gewünschter Reinheit und Ausbeute des Endprodukts variieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pifithrin-α umfasst die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine gleichbleibende Qualität und eine hohe Ausbeute zu gewährleisten. Die Verbindung wird dann durch Techniken wie Rekristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pifithrin-α durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pifithrin-α kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Substitution: Pifithrin-α kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittelwahl, werden optimiert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Pifithrin-α zur Bildung oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .
Wissenschaftliche Forschungsanwendungen
Pifithrin-α hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Als Werkzeug zur Untersuchung der Funktion von p53 und seiner Rolle in verschiedenen zellulären Prozessen verwendet.
Biologie: In der Forschung eingesetzt, um die Mechanismen der p53-vermittelten Apoptose und Zellzyklusregulation zu verstehen.
Medizin: Untersucht auf sein Potenzial, normale Zellen vor den Nebenwirkungen von Chemotherapie und Strahlentherapie zu schützen, indem die p53-Funktion gehemmt wird.
Industrie: Verwendung bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf p53-bezogene Signalwege abzielen.
Wirkmechanismus
Pifithrin-α übt seine Wirkungen aus, indem es die transkriptionelle Aktivität von p53 hemmt. Diese Hemmung verhindert, dass p53 als Reaktion auf DNA-Schäden Apoptose und Zellzyklusarretierung induziert. Die Verbindung erreicht dies, indem sie an p53 bindet und seine Interaktion mit DNA blockiert, wodurch die Aktivierung von p53-Zielgenen verhindert wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pifithrin-β: Ein weiteres Derivat von Pifithrin-α, das für seine ähnlichen p53-hemmenden Eigenschaften bekannt ist.
Nutlin-3: Ein niedermolekularer Hemmstoff, der die Interaktion zwischen p53 und MDM2 stört, was zur Stabilisierung und Aktivierung von p53 führt.
RITA (Reaktivierung von p53 und Induktion der Apoptose von Tumorzellen): Eine Verbindung, die an p53 bindet und seinen Abbau verhindert, wodurch die p53-Aktivität verstärkt wird.
Einzigartigkeit
Pifithrin-α ist einzigartig in seiner Fähigkeit, die p53-Funktion reversibel zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung von p53-bezogenen Signalwegen und die Entwicklung therapeutischer Strategien zum Schutz normaler Zellen vor genotoxischem Stress macht .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCOAOESGSEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010188 | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511296-88-1 | |
| Record name | Pifithrin-beta hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















